3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid is a chemical compound with a complex structure that includes bromine, fluorine, and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-6-methoxyphenylboronic acid: Shares similar substituents on the phenyl ring but differs in the functional group attached to the ring.
2-Fluoro-4-bromo-6-methoxybenzoic acid: Another compound with similar substituents but a different arrangement and functional group.
Uniqueness
3-(4-Bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of substituents and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H8BrFO4 |
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Molecular Weight |
291.07 g/mol |
IUPAC Name |
3-(4-bromo-2-fluoro-6-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8BrFO4/c1-16-9-3-5(11)2-7(12)6(9)4-8(13)10(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
PTCLNZNOSMDUBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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